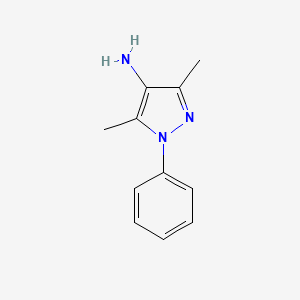

3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dimethyl-1-phenylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTJXJNAWWVIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427544 | |

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21683-30-7 | |

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,5 Dimethyl 1 Phenyl 1h Pyrazol 4 Amine and Its Derivatives

Synthetic Routes to 4-Aminopyrazole Scaffolds

The construction of the 4-aminopyrazole core can be achieved through several distinct synthetic routes. These methods either build the pyrazole (B372694) ring with the amino group precursor already in place or introduce the amine functionality to a pre-formed pyrazole ring.

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dielectrophilic compound with a hydrazine (B178648) derivative. chim.it The most classic and widely used method is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine. chim.it For the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine derivatives, this involves the condensation of a substituted phenylhydrazine (B124118) with a derivative of pentane-2,4-dione (acetylacetone).

A common strategy involves modifying the 1,3-dicarbonyl component to facilitate the introduction of the C4-amino group. One such two-step procedure begins with the conversion of a 1,3-dicarbonyl compound into an oxime derivative, which is then subjected to an annelation step with hydrazine to form the 4-aminopyrazole. chim.it The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chim.it

| Reactants | Reagents/Conditions | Product | Reference |

| 1,3-Dicarbonyl compound, Hydrazine | Acidic conditions (HCl or AcOH) | 4-Aminopyrazole derivative | chim.it |

| Phenylhydrazine, Acetylacetone (B45752) derivative | Glacial acetic acid, Reflux | 4-Azo-1-phenyl-3,5-dimethylpyrazole | jocpr.com |

| Hydrazines, Ethyl acetoacetate, Aromatic amines, Phenylglyoxal monohydrate | Water, One-pot | 1H-furo[2,3-c]pyrazole-4-amine derivatives | researchgate.net |

An effective and widely employed strategy for synthesizing 4-aminopyrazoles involves the introduction of a nitrogen-based functional group at the C4 position, which is subsequently reduced to an amine. Two primary precursors are used in this approach: 4-nitropyrazoles and 4-azopyrazoles.

The general preparation of 4-aminopyrazoles often starts with the nitration of a pre-formed pyrazole ring to yield a 4-nitropyrazole. mdpi.com This nitro derivative can then be reduced to the corresponding 4-aminopyrazole. A practical two-step synthesis involves the N-alkylation of 4-nitropyrazole, followed by the reduction of the nitro group via catalytic hydrogenation. researchgate.net

Alternatively, an azo group (-N=N-Ar) can be introduced at the C4 position. The synthesis of 4-((4-chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole is achieved by reacting 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione with phenylhydrazine. jocpr.com The subsequent reduction of this azo compound provides the desired 4-aminopyrazole. Hydrazine hydrate (B1144303) is a common and effective reagent for the reductive cleavage of the azo linkage, often used without a catalyst. dergipark.org.tr The reduction of 4-nitroso-precursors is also a viable route for obtaining 4-aminopyrazoles. nih.govmdpi.com

| Precursor | Reducing Agent/Conditions | Product | Reference |

| 4-Nitropyrazole | Catalytic Hydrogenation | 1-Alkyl-4-aminopyrazole | researchgate.net |

| 4-Azopyrazole | Hydrazine hydrate, Ethanol, Reflux | 4-Amino-3,5-dimethylpyrazole | dergipark.org.tr |

| 4-Azo-1-phenylpyrazole | Hydrazine hydrate | 4-Amino-1-phenylpyrazole derivative | jocpr.com |

| 4-Hydroxyiminopyrazol-5-ones | Reduction | 4-Aminopyrazol-5-ol | mdpi.com |

Michael-type additions serve as a powerful tool for constructing the pyrazole backbone. This approach typically involves the conjugate addition of a nucleophile, such as a hydrazine, to an α,β-unsaturated carbonyl or nitrile compound.

A common pathway is the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine or phenylhydrazine. researchgate.net The reaction mechanism initiates with a Michael addition of the hydrazine to the β-carbon of the enone system. This is followed by an intramolecular cyclocondensation, where the other nitrogen atom of the hydrazine attacks the carbonyl carbon, leading to the formation of a pyrazoline intermediate, which can then be aromatized to the pyrazole. researchgate.netresearchgate.net Similarly, visible light photoredox catalysis can be used to synthesize pyrazoles from hydrazines and various Michael acceptors, where the reaction proceeds through the oxidation of hydrazine to diazene (B1210634) followed by its addition to the acceptor. organic-chemistry.org

When using unsymmetrical reagents, such as a substituted hydrazine (e.g., phenylhydrazine) and an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is possible. Controlling the regioselectivity is therefore critical for the targeted synthesis of compounds like this compound.

The regioselectivity is primarily governed by the difference in reactivity between the two nitrogen atoms of the hydrazine and the two electrophilic centers of the dicarbonyl compound. chim.it Factors such as steric hindrance and reaction conditions can be manipulated to favor the formation of one isomer over the other. For instance, in the reaction between methylhydrazine and ethyl 2-cyano-3-ethoxyacrylate, kinetic conditions (EtONa, EtOH, 0 °C) favor the 3-aminopyrazole, while thermodynamic conditions (EtOH, 70 °C) lead to the 5-aminopyrazole isomer. chim.it Highly regioselective methods have been developed, such as a base-promoted eliminative nitrilimine-alkene cycloaddition, to produce specific 1,3,4,5-tetrasubstituted pyrazoles. mdpi.com Another approach achieves regioselectivity by using sodium hydride to deprotonate the α-NH of an arylhydrazine, which directs its attack in an addition-elimination sequence to furnish a specific pyrazole isomer after cyclization. nih.gov

One-pot synthesis protocols and multicomponent reactions (MCRs) have gained prominence as they offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such methods have been developed for the synthesis of aminopyrazole derivatives.

For example, 5-aminopyrazole-4-carbonitriles can be synthesized in a one-pot, three-component reaction involving various aldehydes, phenylhydrazine, and malononitrile (B47326) in a green solvent system like ethanol/water, often facilitated by a recyclable catalyst. clockss.orgnih.gov These reactions typically proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization. rsc.org Other one-pot processes have been designed to create more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridin-6-ones, starting from 5-aminopyrazoles and azlactones without the need to isolate intermediates. nih.gov

| Reaction Type | Reactants | Product | Reference |

| Three-component | Aldehydes, Phenylhydrazine, Malononitrile | 5-Aminopyrazole-4-carbonitriles | clockss.org |

| Three-component | Azo-linked aldehydes, Malononitrile, Phenylhydrazine | Azo-linked 5-amino-pyrazole-4-carbonitriles | nih.gov |

| One-pot | 5-Aminopyrazoles, Azlactones | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | nih.gov |

| Three-component | 5-Aminopyrazoles, Aromatic aldehydes, Cyclic 1,3-diketones | Pyrazolo[4,3-c]quinolizin-9-ones | acs.org |

Detailed Mechanistic Investigations of 4-Aminopyrazole Formation

Understanding the reaction mechanism is crucial for optimizing synthetic routes and controlling product selectivity. Modern analytical techniques have enabled detailed investigations into the formation of aminopyrazoles.

A study on the synthesis of 4-amino-3,5-dimethyl pyrazole employed fiber optic in-line Fourier transform infrared (FT-IR) spectroscopy to monitor the reaction in real-time. rsc.org Combined with independent component analysis (ICA) and density functional theory (DFT) calculations, this approach allowed for the determination of concentration profiles and the identification of the reactant, intermediates, and the final product. The study confirmed the reaction pathway and the geometric configurations of the intermediates involved. rsc.org

Mechanistic proposals for the synthesis of aminopyrazole-4-carbonitriles suggest a pathway initiated by a Knoevenagel condensation between an aldehyde and malononitrile. rsc.org This is followed by a Michael addition of phenylhydrazine to the resulting intermediate. The subsequent steps involve intramolecular cyclization, dehydration, and tautomerization to yield the final aminopyrazole product. rsc.orgresearchgate.net In other systems, such as the one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, mechanistic studies have successfully identified key intermediates like 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidines, confirming the reaction pathway. mdpi.com These investigations provide valuable insights into the sequence of bond-forming events and the nature of transient species that lead to the final heterocyclic product.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a pivotal strategy for constructing fused ring systems from pyrazole precursors. For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a closely related aminopyrazole, undergoes cyclization when refluxed with formic acid to yield 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. nih.gov This reaction proceeds through the formation of an intermediate amide followed by ring closure. Another significant cyclization pathway is reductive lactamization, where N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids are converted into pyrazolo[3,4-b]pyrazin-5-ones. znaturforsch.com

The Gould-Jacobs reaction provides a pathway to 1H-pyrazolo[3,4-b]pyridines. mdpi.com This process begins with the reaction of an aminopyrazole with a molecule like diethyl 2-(ethoxymethylene)malonate. The initial step involves a nucleophilic attack by the amino group, leading to the elimination of ethanol. A subsequent intramolecular nucleophilic attack on an ester group closes the ring, again eliminating ethanol, to form the fused pyridine (B92270) ring. mdpi.com Similarly, pyrazolo[4,3-b]pyridines can be synthesized through a modified Japp–Klingemann reaction, which features a critical ring annulation (cyclization) step. researchgate.netnih.gov

Elucidation of Reaction Intermediates

The study of reaction intermediates is crucial for understanding and optimizing synthetic pathways. The synthesis of 4-amino-3,5-dimethyl pyrazole has been monitored in-line using Fourier transform infrared (FT-IR) spectroscopy. rsc.org This technique, combined with independent component analysis, allowed for the determination of concentration profiles and the spectra of reactants, intermediates, and the final product. The geometric configurations of these transient species were further investigated using density functional theory (DFT) calculations. rsc.org

In multi-component reactions, intermediates may be generated and consumed in a one-pot process without being isolated. For example, in the synthesis of certain nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazines, the intermediate 5-(3,5-dimethyl-1H-pyrazol-1-yl)-4-((benzylidene)amino)-4H-1,2,4-triazole-3-thiol is formed in situ before reacting further. nih.gov The proposed mechanism for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile also involves several key intermediates, starting with the catalyst's interaction with benzaldehyde (B42025) to create an active electrophilic site that is subsequently attacked by malononitrile. nih.gov In some cases, unexpected rearrangements during a reaction can lead to the isolation of intermediates, which helps in proposing a plausible mechanism, as was observed in the synthesis of certain pyrazolo[4,3-b]pyridines. researchgate.netnih.gov

Nucleophilic Attack and Rearrangement Processes

Nucleophilic attack is a fundamental process in the functionalization of pyrazole rings and their derivatives. A notable example is the selective nucleophilic substitution on the 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine core. mdpi.com When treated with methylamine, the reaction selectively occurs at the C4 position of the pyrimidine (B1678525) ring, demonstrating the higher reactivity of this site toward nucleophiles. mdpi.com Direct nucleophilic attack and addition cyclization reactions are also employed to build fused systems like benzo researchgate.netmdpi.comimidazo[2,1-b]thiazoles. nih.gov

Molecular rearrangements can also occur during the synthesis of pyrazole derivatives. An unusual rearrangement involving a C-N migration of an acetyl group was observed during a Japp-Klingemann reaction sequence to form pyrazolo[4,3-b]pyridines. researchgate.netnih.gov More complex transformations, such as the thermal rearrangement of tris(pyrazolyl)phenylmethane ligands, proceed through quinonoid carbocation intermediates. mdpi.com Additionally, unusual rearrangements involving pyrazole nitrenes have been studied, which can lead to ring-opening and recyclization cascades. mdpi.com

Derivatization Strategies Utilizing this compound as a Building Block

The amino group at the C4 position of this compound serves as a versatile handle for a multitude of chemical transformations, enabling its use as a building block for diverse and complex molecular architectures.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrazolo[4,3-c]pyridines, Triazolothiadiazines)

The aminopyrazole moiety is an excellent precursor for constructing fused heterocyclic systems with significant biological relevance.

Pyrazolo[3,4-d]pyrimidines : These structures are readily synthesized from aminopyrazole precursors. For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be cyclized with formic acid or other reagents to form the pyrazolo[3,4-d]pyrimidine core. nih.gov This core can be further functionalized. Chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one with phosphorus oxychloride yields a chloro derivative that can undergo hydrazinolysis, providing a key intermediate for synthesizing a variety of pyrazolo-triazolo-pyrimidine derivatives. nih.gov

Pyrazolopyridines : Various isomers of pyrazolopyridines can be synthesized. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be selectively functionalized at multiple positions to create diverse molecular libraries. rsc.org The synthesis of pyrazolo[4,3-b]pyridines has been developed from 2-chloro-3-nitropyridines through a sequence involving SNAr and modified Japp–Klingemann reactions. researchgate.netnih.gov The reaction of 5-acetylamino-3-methyl-1-phenylpyrazole with a Vilsmeier-Haack reagent also yields a pyrazolo[3,4-b]pyridine derivative. researchgate.net

Triazolothiadiazines : This class of compounds can be generated through multi-component reactions. A one-pot, four-component reaction involving 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, acetylacetone, an aldehyde, and a phenacyl bromide yields complex structures containing pyrazole and dihydrothiadiazine rings fused to a central triazole core. nih.gov In this process, the hydrazino group of the triazole first undergoes cyclocondensation with acetylacetone to form the pyrazole ring. nih.govresearchgate.net

| Fused System | Precursor/Starting Material | Key Reaction/Strategy | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Cyclization with formic acid | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Hydrazinolysis followed by cyclization with orthoesters | nih.gov |

| Pyrazolo[3,4-c]pyridine | 5-Halo-1H-pyrazolo[3,4-c]pyridine | Vectorial functionalization (e.g., Suzuki, Buchwald-Hartwig) | rsc.org |

| Pyrazolo[4,3-b]pyridine | 2-Chloro-3-nitropyridine derivative | Modified Japp–Klingemann reaction | researchgate.netnih.gov |

| nih.govnih.govresearchgate.netTriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazine | 4-Amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol and acetylacetone | One-pot, four-component reaction | nih.gov |

Formation of Schiff Bases and Related Imines

The reaction of the primary amino group of 4-aminopyrazoles with aldehydes or ketones is a straightforward and efficient method to produce Schiff bases (or imines). These compounds are valuable intermediates and have applications in their own right. The condensation of 4-aminoantipyrine (B1666024) (4-amino-1,5-dimethyl-2-phenylpyrazol-3-one) with various substituted benzaldehydes is a well-established method for generating a library of Schiff base analogues. nih.gov Similarly, Schiff bases are formed by reacting pyrazole-4-carbaldehydes with aminotriazoles in an acidic medium. rasayanjournal.co.in The reaction conditions can influence the final product; for example, condensing 4-acyl-5-pyrazolones with different aromatic diamines can yield either monoketiminic or bisketiminic Schiff bases depending on the diamine structure. researchgate.net

| Pyrazole Reactant | Carbonyl/Amine Reactant | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one | Substituted benzaldehydes | Schiff base analogues of 4-aminoantipyrine | nih.gov |

| 3-(5-Bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Aromatic amines | Thiophene-pyrazole Schiff bases | ijpsr.com |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | Triazole-pyrazole Schiff bases | rasayanjournal.co.in |

| 4-Acyl-5-pyrazolones | Aromatic diamines | Monoketiminic or Bisketiminic Schiff bases | researchgate.net |

Construction of Advanced Ligand Systems

The pyrazole unit is a common motif in coordination chemistry, and this compound and its derivatives are excellent building blocks for constructing sophisticated ligands for metal complexes. Formyl-substituted pyrazoles, for instance, are described as promising "head units" for generating asymmetric imine ligands capable of forming heterometallic polynuclear complexes. rsc.org

Tripodal (tridentate) ligands can be synthesized by the condensation of primary amino alcohols with (3,5-dimethyl-1H-pyrazol-1-yl)methanol. researchgate.net These N-donor pyrazolyl ligands have been used to generate copper(II) complexes in situ. researchgate.net Another strategy involves the solventless synthesis of tris(pyrazolyl)phenylmethane ligands from the reaction of PhCCl₃ with 3,5-dimethylpyrazole (B48361). mdpi.com These ligands demonstrate interesting thermal rearrangement properties. mdpi.com The development of such ligand systems is critical for applications in catalysis and materials science.

| Ligand Type | Synthetic Strategy | Key Pyrazole Precursor | Reference |

|---|---|---|---|

| Asymmetric imine ligands | Condensation of formylpyrazoles with amines | 4-Phenyl-5-pyrazole carbaldehyde | rsc.org |

| Tripodal pyrazolyl N-donor ligands | Condensation of amino alcohols with (3,5-dimethyl-1H-pyrazol-1-yl)methanol | (3,5-Dimethyl-1H-pyrazol-1-yl)methanol | researchgate.net |

| Tris(pyrazolyl)phenylmethane ligands | Solventless reaction with PhCCl₃ | 3,5-Dimethylpyrazole | mdpi.com |

| Pyridin-4-amine derivatives | Condensation reaction | 3,5-Dimethyl-1H-pyrazole and aminopyridine derivatives | researchgate.net |

Multicomponent Reaction Applications

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. The 4-aminopyrazole moiety is a valuable building block in such reactions for the construction of complex heterocyclic systems.

Notably, 5-aminopyrazole derivatives, which are structurally related to this compound, are employed in the synthesis of fused heterocyclic compounds like pyrazolo[3,4-b]pyridines. nih.gov For instance, the reaction of 5-amino-3-methyl-1-phenyl-pyrazole with α,β-unsaturated ketones in an ionic liquid leads to the formation of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. nih.gov This reaction proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov

Another significant application is the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. These complex structures are assembled through an MCR involving a 5-aminopyrazole, isatin, and a ketone, typically conducted in an aqueous acetic acid medium at elevated temperatures. nih.gov The use of aminopyrazoles as the amine component in Ugi-type MCRs also represents a powerful tool for generating molecular diversity, leading to products like α-aminomethyl tetrazoles which are considered bioisosteres of α-amino acids. acs.org

Table 1: Examples of Multicomponent Reactions Involving Aminopyrazole Scaffolds

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

|---|---|---|---|---|

| 5-Amino-3-methyl-1-phenyl-pyrazole | α,β-Unsaturated Ketone | - | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Amino-3-hydroxy-1-phenyl-1H-pyrazole | Isatin | Ketone | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivative | nih.gov |

| Amine (e.g., Aminopyrazole) | Oxo component | Isocyanide | α-Aminoacyl-tetrazole (Ugi-tetrazole reaction) | acs.org |

| 1-Aryl-3-indolyl-5-aminopyrazole | Cyclic β-diketone | Aryl aldehyde | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

Synthesis of Substituted Pyrazoline-5-one Derivatives

While this compound itself is not a direct precursor for pyrazoline-5-one synthesis, it is closely related to the chemistry of pyrazolones. Pyrazoline-5-ones, such as 4-aminophenazone (4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one), are important heterocyclic compounds. The synthesis of derivatives that bridge these two classes of pyrazoles is of significant interest.

A key reaction involves the condensation of a pyrazole-4-carboxaldehyde with a pyrazolone (B3327878) amine. For example, the Schiff base compound 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is synthesized through the reaction of 3,5-dimethyl-1-phenyl-pyrazole-4-carboxaldehyde with 4-aminophenazone. nih.gov This reaction creates a molecule with an E configuration about the central C=N imine bond, linking the two distinct pyrazole ring systems. nih.gov

The general synthesis of the pyrazolin-5-one core itself typically involves the condensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazine, like phenylhydrazine. youtube.com This foundational reaction provides the 3-methyl-1-phenyl-5-pyrazoline scaffold. youtube.com

Preparation of Carboxamide and Acylhydrazone Derivatives

The amino group at the C4 position of the pyrazole ring is a key functional handle for derivatization, particularly for the synthesis of carboxamides and related structures.

Carboxamides: The preparation of pyrazole carboxamides can be achieved by coupling a pyrazolecarboxylic acid with an appropriate amine. google.com A general and widely used method involves the activation of a pyrazolecarboxylic acid with a sulfonyl chloride, which then reacts with an aniline (B41778) derivative to form the N-phenyl-pyrazole-1-carboxamide. google.com Temperatures for this coupling reaction can range from -20 °C to +40 °C. google.com

Specifically, derivatives of 4-aminopyrazole can be acylated to form carboxamides. For instance, 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one reacts with isocyanates to yield pyrazolylurea derivatives, which contain a carboxamide-like linkage. nih.gov More complex 1H-pyrazole-3-carboxamides are synthesized by reacting a pyrazole-3-carbonyl chloride with various amines or sulfonamides. mdpi.comnih.gov These reactions often occur in solvents like pyridine or tetrahydrofuran (B95107) (THF). mdpi.comnih.gov

Acylhydrazones: Acylhydrazones are typically formed by the condensation of a hydrazide with an aldehyde or ketone. In the context of pyrazole chemistry, hydrazide-hydrazone derivatives are synthesized from precursors like cyanoacetylhydrazine and an appropriate acetyl-substituted heterocycle (e.g., 3-acetylpyridine). nih.gov A derivative, 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide, can be reacted with acetylacetone in refluxing acetic acid to produce a new pyrazole-substituted derivative, (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. mdpi.com

Table 2: Synthesis of Pyrazole Carboxamide and Acylhydrazone Derivatives

| Starting Material 1 | Starting Material 2 | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| Pyrazolecarboxylic Acid | Aniline | N-phenyl-pyrazole-1-carboxamide | Sulfonyl chloride, base | google.com |

| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Isocyanate | Pyrazolylurea | - | nih.gov |

| 4-Nitro-1H-pyrazole-3-carbonyl chloride | Amine | 1H-pyrazole-3-carboxamide | Pyridine | mdpi.com |

| 4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide | Acetylacetone | (3,5-Dimethylpyrazol-1-yl)methanone derivative | Acetic acid, reflux | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In pyrazole synthesis, these principles are applied by using environmentally benign solvents, reducing waste, and employing catalyst-free or solvent-free conditions.

One green approach for the synthesis of the parent 3,5-dimethylpyrazole involves using water as a solvent and a catalytic amount of a weak acid like glacial acetic acid, reacting acetylacetone with hydrazine hydrate. google.com This method is advantageous due to the low cost of water, high product yield, and the avoidance of inorganic salt byproducts. google.com

Solvent-free, grinding-induced reactions represent another significant green methodology. A one-pot, three-component reaction to synthesize 3,5-dimethyl-4-(arylsulfanyl)pyrazoles has been developed by grinding 3-chloro-2,4-pentanedione, a thiophenol, and hydrazine hydrate with a catalytic amount of piperidine, yielding the product in good to excellent yields without any solvent. researchgate.net Furthermore, catalyst-free, "on-water" syntheses have been successfully employed for four-component domino reactions to produce novel 1H-furo[2,3-c]pyrazole-4-amines, where a pyrazolone is generated in situ. researchgate.net These methods highlight a trend towards more sustainable synthetic routes in heterocyclic chemistry, minimizing the use of toxic solvents and simplifying work-up procedures. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 3,5 Dimethyl 1 Phenyl 1h Pyrazol 4 Amine and Its Synthesized Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons. In the ¹H NMR spectrum of a pyrazole (B372694) derivative like 3,5-dimethyl-1-phenyl-1H-pyrazole, distinct signals corresponding to different proton groups are observed. For instance, the methyl groups (CH₃) on the pyrazole ring typically appear as sharp singlets, while the protons of the phenyl group produce a more complex multiplet pattern in the aromatic region of the spectrum. rsc.org

For the target molecule, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine, the introduction of the amino (NH₂) group at the C4 position would introduce a new signal, typically a broad singlet, and would influence the chemical shifts of the nearby methyl protons. The specific chemical shifts are sensitive to the solvent used and the presence of other functional groups. rsc.org For example, in a related sulfonamide derivative, N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide, the methyl protons of the pyrazole core show distinct signals. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Substituted Pyrazole Analogs

| Compound | Solvent | Proton Signals and Chemical Shifts (δ, ppm) |

|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole rsc.org | CDCl₃ | 7.46-7.19 (m, 5H, Phenyl-H), 5.90 (s, 1H, Pyrazole C4-H), 2.25 (s, 6H, 2xCH₃) |

| 3,5-diethyl-1-phenyl-1H-pyrazole rsc.org | CDCl₃ | 7.42 (m, 5H, Phenyl-H), 6.08 (s, 1H, Pyrazole C4-H), 2.68 (m, 4H, 2xCH₂), 1.36-1.21 (m, 6H, 2xCH₃) |

This table presents data for analogous compounds to illustrate typical chemical shifts. The exact values for the title compound may vary.

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For 3,5-dimethyl-1-phenyl-1H-pyrazole, signals for the two methyl carbons, the three pyrazole ring carbons, and the carbons of the phenyl ring are observed at characteristic chemical shifts. rsc.org The carbon attached to the nitrogen (C3 and C5) and the unsubstituted carbon (C4) of the pyrazole ring have distinct resonances. rsc.org

In this compound, the C4 carbon would be directly bonded to the amino group, causing a significant shift in its resonance compared to the unsubstituted analog. The chemical shifts of the C3 and C5 carbons would also be affected, albeit to a lesser extent. This technique is crucial for confirming the substitution pattern on the pyrazole ring.

Table 2: Representative ¹³C NMR Spectral Data for Substituted Pyrazole Analogs

| Compound | Solvent | Carbon Signals and Chemical Shifts (δ, ppm) |

|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole rsc.org | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0 (Aromatic & Pyrazole C), 106.4 (Pyrazole C4), 12.9, 11.8 (2xCH₃) |

| 3,5-diethyl-1-phenyl-1H-pyrazole rsc.org | CDCl₃ | 154.7, 145.8, 140.2, 129.2, 127.3, 125.2 (Aromatic & Pyrazole C), 103.2 (Pyrazole C4), 21.7, 19.6 (2xCH₂), 14.2, 13.15 (2xCH₃) |

This table presents data for analogous compounds to illustrate typical chemical shifts. The exact values for the title compound may vary.

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying protons that are on adjacent carbons. sdsu.edu For the title compound, COSY would confirm the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is invaluable for assigning which proton signal corresponds to which carbon signal. For example, it would definitively link the methyl proton signals to the methyl carbon signals.

For synthesized analogs containing fluorine, Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and informative technique. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making this method ideal for confirming the position of fluorine substitution on the phenyl ring of fluorinated derivatives of this compound. researchgate.net The presence of fluorine atoms can also introduce characteristic splitting patterns in the ¹H and ¹³C NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. The synthesis and characterization of fluorinated pyrazoles are of significant interest in medicinal chemistry. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display several characteristic absorption bands.

The N-H stretching vibrations of the primary amine (NH₂) group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and phenyl groups are typically observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings would produce characteristic bands in the 1400-1600 cm⁻¹ region. The N-H bending vibration of the amine group usually appears around 1590-1650 cm⁻¹.

In-line FT-IR spectroscopy has been successfully used to monitor the synthesis of related compounds like 4-amino-3,5-dimethyl pyrazole, allowing for the real-time tracking of reactants, intermediates, and the final product by observing changes in their characteristic IR bands. rsc.org

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (typically two bands) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 3000 |

| C=C and C=N Stretch | Phenyl & Pyrazole Rings | 1400 - 1600 |

This table is based on typical IR frequencies for the specified functional groups. Data is derived from studies on analogous structures. rsc.orgresearchgate.netnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₁H₁₃N₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (187.11). uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Electron ionization (MS) of pyrazole derivatives often leads to characteristic fragmentation. The molecular ion is typically prominent. For the title compound, potential fragmentation pathways could include the loss of methyl radicals or cleavage of the phenyl group. In the GC-MS analysis of the closely related 3,5-dimethyl-1-phenyl-pyrazole, the most abundant peak is the molecular ion (m/z 172), with another significant peak at m/z 171, corresponding to the loss of a hydrogen atom. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 187.11040 |

| [M+H]⁺ | 188.11823 |

Data predicted by computational tools. uni.lu Experimental values would be used for definitive confirmation.

X-ray Diffraction Analysis for Solid-State Molecular Structures

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are essential for understanding the compound's solid-state structure and properties.

While a specific crystal structure determination for this compound is not prominently published, extensive crystallographic work has been performed on a wide range of pyrazole derivatives. nih.govnih.govnih.goviucr.orgmdpi.com For example, the analysis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, a regioisomeric analog, demonstrated the power of XRD in unambiguously identifying the molecular structure where other spectroscopic methods were insufficient. nih.gov In that study, the phenyl and methoxybenzene rings were found to be rotated relative to the central pyrazole ring, and the molecules were linked into chains by intermolecular N—H⋯N hydrogen bonds. nih.gov

The table below presents typical crystallographic data that would be obtained from an XRD analysis, using a published pyrazole derivative as an illustrative example.

| Parameter | 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine nih.gov |

| Chemical Formula | C₁₆H₁₅N₃O |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 14.9638 (6) Å, b = 6.3639 (2) Å, c = 28.2466 (12) Å |

| Volume (V) | 2689.87 (18) ų |

| Molecules per Unit Cell (Z) | 8 |

| Key Interactions | Intermolecular N—H⋯N hydrogen bonds forming C(5) chains |

In-line Process Analytical Technology (PAT) for Reaction Monitoring

In the synthesis of this compound and its analogs, PAT can be implemented to monitor the reaction progress, identify the formation of intermediates, and determine the reaction endpoint precisely. This is achieved using in-line analytical tools that provide continuous data streams from within the reaction vessel.

Fiber optic in-line Fourier Transform Infrared (FT-IR) spectroscopy is a powerful PAT tool for real-time monitoring of chemical reactions. rsc.org An immersion probe connected to an FT-IR spectrometer is placed directly into the reaction mixture, allowing for the continuous collection of infrared spectra as the reaction proceeds. The changes in the vibrational spectra over time provide a wealth of information about the transformation of functional groups, enabling the tracking of reactant consumption, intermediate formation, and product generation.

For instance, in the synthesis of pyrazole derivatives, FT-IR can monitor the disappearance of the characteristic carbonyl (C=O) stretches of a 1,3-dicarbonyl reactant and the appearance of the C=N and N-H stretches of the pyrazole product. researchgate.netnih.gov A kinetic study of the Knorr pyrazole synthesis utilized in-line FT-IR to monitor product formation, which led to the discovery of complex reaction pathways that were not apparent from traditional offline analysis. rsc.org This continuous data stream is invaluable for understanding reaction kinetics and mechanisms.

The data collected from in-line FT-IR spectroscopy is often complex, with overlapping spectral features from multiple components (reactants, intermediates, products, solvent). Chemometric methods are essential for deconvoluting this data to extract meaningful chemical information. nih.gov

Independent Component Analysis (ICA) is a computational method used for separating a multivariate signal into its additive, statistically independent subcomponents. wikipedia.orgreddit.com In the context of reaction monitoring, ICA can blindly separate the mixed FT-IR spectra into the pure spectra of each chemical species and their corresponding concentration profiles over time, without prior knowledge of the components. researchgate.netjlu.edu.cnutah.edu This allows for a detailed understanding of the reaction mechanism and kinetics.

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is another powerful chemometric technique that resolves mixed spectral data into the pure response profiles and concentration profiles of the chemical components in a mixture. researchgate.netnih.govwordpress.com The MCR-ALS algorithm iteratively optimizes these profiles under certain constraints (e.g., non-negativity of concentrations and spectra) to arrive at a chemically meaningful solution. researchgate.networdpress.com It is widely used to analyze data from evolving processes, providing both qualitative (pure spectra) and quantitative (concentration) information about the reaction components. nih.govresearchgate.net The ability of MCR-ALS to resolve individual chemical species from complex datasets makes it an invaluable tool for analyzing data from hyperspectral imaging and reaction monitoring. rsc.org

| Chemometric Method | Principle | Application in Reaction Monitoring |

| Independent Component Analysis (ICA) | Separates a multivariate signal into statistically independent subcomponents. wikipedia.orgutah.edu | Deconvolutes in-line FT-IR data to obtain pure spectra and concentration profiles of reactants, intermediates, and products, aiding in mechanistic studies. researchgate.netjlu.edu.cn |

| Multivariate Curve Resolution (MCR-ALS) | Decomposes a data matrix (e.g., spectra vs. time) into the product of two smaller matrices: pure component spectra and concentration profiles, using a constrained least-squares optimization. researchgate.networdpress.com | Resolves overlapping spectral data from FT-IR to quantify the evolution of each species in the reaction, determine kinetics, and identify the reaction endpoint. nih.govresearchgate.net |

Computational Chemistry and Theoretical Characterization

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in laser technology, optical data storage, and telecommunications. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are promising candidates for NLO materials. Pyrazole (B372694) derivatives have been a subject of interest in this regard due to their versatile electronic properties.

The computational analysis of ADMPCA revealed important parameters such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the NLO response. tandfonline.com Although the full data set for 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine is not published, the findings for ADMPCA suggest that the aminopyrazole moiety is a key contributor to the NLO properties. The introduction of a phenyl group at the N1 position in this compound is expected to further enhance the π-conjugation of the system, which is a critical factor for increasing hyperpolarizability.

General studies on pyrazole derivatives have shown that their NLO properties are highly tunable based on the nature and position of substituents. nih.gov For instance, the presence of both electron-donating (like the amino group) and electron-withdrawing groups can significantly enhance the second-order NLO response. In the case of this compound, the amino group acts as a donor, and the phenyl ring can also participate in the π-electron delocalization, potentially leading to a notable NLO response.

To provide a comparative perspective, the calculated NLO properties for the related compound 4-amino-3,5-dimethyl-1H-pyrazolium citrate (B86180) (ADMPCA) are presented below. It is important to note that these values are for the salt and not the free base, and were calculated in a specific theoretical framework.

| Property | Calculated Value for ADMPCA | Unit |

| Dipole Moment (μ) | 14.36 | Debye |

| Mean Polarizability (α) | 16.59 x 10-24 | esu |

| First-order Hyperpolarizability (β) | 2.19 x 10-30 | esu |

Table based on data from a DFT study on 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate salt. tandfonline.com

The data indicates a significant dipole moment and a non-zero hyperpolarizability, suggesting that the aminopyrazole framework is a promising scaffold for NLO materials. tandfonline.com The extension of the π-system with a phenyl group in this compound would likely lead to an enhancement of these properties.

Computational Studies on Stability and Reaction Mechanisms

Computational methods are also invaluable for assessing the stability of molecules and elucidating potential reaction pathways. For this compound, its stability is intrinsically linked to the aromaticity of the pyrazole ring and the nature of its substituents.

DFT calculations can be used to determine the geometric and electronic structure, as well as thermodynamic parameters that indicate stability. A study on the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole employed DFT at the B3LYP/6-31G level to optimize the geometries of intermediates and compute vibrational frequencies, demonstrating the utility of computational methods in understanding reaction pathways. rsc.org

The amino group at the 4-position is a key site for reactivity. Computational studies on aminopyrazoles have explored their reactivity towards electrophiles. researchgate.net The nucleophilicity of the exocyclic amino group and the nitrogen atoms of the pyrazole ring can be assessed through calculations of parameters like atomic charges and frontier molecular orbital (FMO) analysis. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution provide insights into the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

In a broader context, the reaction mechanisms of pyrazoles, such as their synthesis via cyclocondensation reactions, have been rationalized through computational studies. chim.it For this compound, potential reactions could involve the amino group (e.g., diazotization, acylation) or electrophilic substitution on the phenyl ring. DFT calculations can model the transition states and energy barriers for such reactions, predicting the most likely reaction pathways.

A study on the tautomerism of 3(5)-aminopyrazoles highlighted that the relative stability of tautomers can be influenced by substituents and the surrounding medium, which in turn affects reactivity. mdpi.com While this compound does not have the same tautomeric possibilities as N-unsubstituted pyrazoles, the principles of substituent effects on electronic structure and stability are transferable.

To illustrate the kind of data that can be obtained from computational studies on stability, the following table presents conceptual DFT reactivity descriptors for a related pyrazole derivative, which can be used to infer the reactivity of this compound.

| Parameter | Description | Relevance to Stability and Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability. |

| Electronegativity (χ) | The power to attract electrons | Influences the nature of chemical bonds and intermolecular interactions. |

This table describes common parameters calculated in DFT studies to assess stability and reactivity.

By analyzing these parameters for this compound, a detailed picture of its chemical behavior can be constructed, guiding its potential applications and further chemical modifications.

Structure Activity Relationship Sar Studies and Molecular Design

Correlation of Structural Features of Pyrazole (B372694) Analogs with Biological Activities

The biological profile of pyrazole derivatives can be significantly altered by modifying the substituents at various positions on the pyrazole core and its attached phenyl ring. researchgate.net SAR studies correlate these chemical modifications with the resulting biological effects to identify the key structural features responsible for a desired activity. researchgate.net

The pyrazole ring is a versatile scaffold, and substitutions at its four key positions (N1, C3, C4, and C5) are crucial for fine-tuning the physicochemical and pharmacokinetic properties of the derivatives. researchgate.net The pyrazole ring itself is an electron-rich system where electrophilic substitution reactions preferentially occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. mdpi.commdpi.com

Position 1 (N1): The substituent at the N1 position significantly influences the compound's stability and biological properties. researchgate.net The presence of a phenyl group at this position is a common feature in many biologically active pyrazoles. However, modifications can lead to varied outcomes. For instance, in a series of 3,5-diphenylpyrazole (B73989) inhibitors of meprin α and β, the introduction of a methyl or another phenyl group at N1 resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted (N-H) analog. nih.gov This suggests that for certain targets, an unsubstituted or specific type of substitution at N1 is critical for optimal interaction.

Position 4 (C4): The C4 position is often functionalized with groups that can modulate the electronic properties of the ring. researchgate.net The amino group at this position in the parent compound is a key functional feature. Functionalization at C4 is also made possible by the acidic nature of the proton at this position in certain pyrazoline intermediates, allowing for the synthesis of tetrasubstituted pyrazoles. mdpi.comnih.gov

| Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| N1 | Methyl or Phenyl (vs. N-H) | Decreased inhibitory activity against meprin α and β. | nih.gov |

| C3/C5 | Methyl or Benzyl (vs. Phenyl) | Decreased inhibitory activity against meprin α. | nih.gov |

| C3/C5 | Cyclopentyl (vs. Phenyl) | Similar inhibitory activity against meprin α. | nih.gov |

| C3 | Trifluoromethyl (-CF3) | Considered a key feature for developing new analgesics. | researchgate.net |

The N1-phenyl ring is a primary site for modification to enhance or alter the biological activity of pyrazole analogs. The physicochemical properties of substituents on this ring play a crucial role. mdpi.com

Research has shown that the introduction of electron-withdrawing groups, such as nitro (-NO2) and halogens (-Cl, -Br), can significantly influence antimicrobial and anticancer activities. rsc.org For example, pyrazoline derivatives with 4-NO2 and 4-Cl substituents on the phenyl ring at the 5-position demonstrated notable analgesic, anti-inflammatory, and antimicrobial effects. pharmatutor.org In one study on anticancer agents, a compound featuring a trifluoromethyl group at the para position on the phenyl rings exhibited the most potent activity, indicating that the electronic properties of the substituent on the pyrazole-bound phenyl nucleus affect anticancer efficacy. mdpi.com Similarly, the presence of methyl and ortho-fluorine groups on a pyrazole carboxamide derivative was found to be significant for inhibiting the MEK protein kinase. nih.gov

| Substituent | Position on Phenyl Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| -NO2, -Cl | para (4-position) | Enhanced analgesic, anti-inflammatory, and antimicrobial activity. | pharmatutor.org |

| -CF3 | para (4-position) | Potent anticancer activity. | mdpi.com |

| -F | ortho (2-position) | Significant for MEK inhibition. | nih.gov |

| Electron-withdrawing groups (general) | Varies | Influences antimicrobial activity. | rsc.org |

The amino group at the C4 position is a defining feature of 4-aminopyrazoles (4APs) and is critical for many of their biological activities. nih.govexlibrisgroup.com SAR studies have specifically pointed to the importance of this functional group. For instance, research has demonstrated the importance of the distance between the exocyclic NH2 group at position 4 and the endocyclic NH for anticonvulsant activity. nih.gov

Ligand-Based Drug Design Methodologies

To accelerate the discovery of new pyrazole-based therapeutic agents, computational techniques such as pharmacophore modeling and molecular docking are widely employed. eurasianjournals.com These methods help in understanding drug-receptor interactions and predicting the biological activity of novel compounds before their synthesis.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological activity. This model then serves as a template for designing new molecules with a high probability of being active. scitechjournals.com

For example, a five-point pharmacophore model, designated AADHR_1, was developed for a series of 47 pyrazole compounds with anti-tubercular activity. nih.gov This model, which included two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic feature (H), and one aromatic ring (R), showed high statistical significance (R² = 0.97, Q² = 0.77). nih.gov Such models are crucial for virtual screening of large compound databases to identify novel hits and for guiding the rational design of new pyrazole derivatives with improved potency. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to the active site of a target receptor, such as an enzyme or protein. eurasianjournals.comajchem-a.com This simulation helps in understanding the binding mode and predicting the binding affinity, which is often correlated with biological activity. researchgate.net

Docking studies on pyrazole derivatives have been instrumental in elucidating their mechanism of action. For instance, simulations of pyrazole analogs in the active site of kinases have revealed key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.gov In one study, docking results for pyrazole derivatives as potential antioxidant and anti-inflammatory agents indicated excellent binding properties. nih.gov These simulations allow researchers to visualize how structural modifications, such as adding or changing a functional group, might affect the binding of the compound to its target, thereby providing a predictive framework for designing more effective inhibitors. ajchem-a.com

Exploration of 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-amine and Derivatives as Ligands in Coordination Chemistry

The field of coordination chemistry has seen a significant exploration of pyrazole-based ligands due to their versatile coordination modes and the resultant diverse structural and functional properties of their metal complexes. While direct studies on this compound as a primary ligand are not extensively documented, its derivatives, particularly Schiff bases, have been a fertile ground for the synthesis of novel coordination compounds. These derivatives serve as versatile building blocks, offering multiple coordination sites and the ability to form stable complexes with a wide array of transition metals.

Research in this area often involves the condensation of the amine or its corresponding aldehyde with other molecules to create multidentate ligands. The resulting Schiff base ligands, characterized by the presence of an azomethine (-C=N-) group, are then used to chelate metal ions. The coordination typically occurs through the nitrogen atom of the azomethine group and other donor atoms present in the ligand structure, such as phenolic oxygen or other heterocyclic nitrogen atoms.

A notable example involves the synthesis of a Schiff base from 3,5-dimethyl-1-phenyl-pyrazole-4-carboxaldehyde and 4-aminophenazone. rsc.orgacs.org The resulting compound, 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl-idene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, demonstrates the potential for creating complex molecular architectures. rsc.orgacs.org While this is a derivative of the aldehyde rather than the amine, it highlights the utility of the 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl core in designing ligands. The structural analysis of this Schiff base revealed a planar geometry for the pyrazole and phenyl rings, a feature that can influence the stereochemistry of its metal complexes. acs.org

Similarly, Schiff base complexes have been prepared through the condensation of 1-phenyl-2,3-dimethyl-4-amino-5-oxo-pyrazole with salicylaldehyde. nih.govuobaghdad.edu.iquobaghdad.edu.iq The resulting bidentate ligand coordinates with various transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) to form octahedral complexes with the general formula [ML2Cl2]. nih.govuobaghdad.edu.iq In these complexes, the ligand coordinates through the azomethine nitrogen and the phenolic oxygen atom. nih.govuobaghdad.edu.iq

The broader family of pyrazole-derived ligands has been shown to form coordination polymers and complexes with interesting properties. For instance, the flexible ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene has been used to create robust, porous coordination polymers with late transition metals like Zn(II), Co(II), Cd(II), and Cu(II). nih.gov These materials exhibit thermal stability and porosity, demonstrating the potential of pyrazole-based ligands in materials science. nih.gov

The following table summarizes the types of derivatives and the metals they have been complexed with, based on available research.

| Ligand Type | Derivative of | Metal Ions Complexed | Resulting Complex Type |

| Schiff Base | 3,5-dimethyl-1-phenyl-pyrazole-4-carboxaldehyde | Not specified in abstracts | Organic molecule |

| Schiff Base | 1-phenyl-2,3-dimethyl-4-amino-5-oxo-pyrazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral [ML2Cl2] |

| Coordination Polymer | 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene | Zn(II), Co(II), Cd(II), Cu(II) | 3-D Network |

Another area of exploration is the synthesis of heterometallic complexes. For example, the functionalization of 4-phenyl-1H-pyrazoles to introduce formyl groups has paved the way for creating asymmetric imine ligands capable of forming mixed-metal polynuclear complexes. nih.gov This approach underscores the modularity of pyrazole-based ligands in constructing complex coordination architectures.

Biological Activity Profiles and Molecular Mechanisms of Action

Anticancer Activity and Mechanistic Insights

The pyrazole (B372694) scaffold is a key component in many anticancer agents due to its ability to interact with various molecular targets crucial for cancer cell proliferation and survival. nih.govsrrjournals.com Derivatives have shown efficacy by inhibiting critical enzymes, disrupting cell division, and modulating cellular signaling pathways. nih.govresearchgate.net

Inhibition of Kinases (e.g., EGFR, FLT3, VEGFR2, p38MAPK, COX)

Kinase inhibition is a primary mechanism through which pyrazole derivatives exert their anticancer effects. These compounds have been designed to target a range of kinases involved in oncogenic signaling.

EGFR, FGFR, and VEGFR2: Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibitory activity against multiple receptor tyrosine kinases. For instance, (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone was found to inhibit Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Another study highlighted a pyrazole derivative with a 4-fluorophenyl moiety that potently inhibited both EGFR and HER2 kinases. nih.gov Similarly, some 3,4-diaryl pyrazole derivatives have shown inhibitory activity against VEGFR-2. nih.gov

FLT3: Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). mdpi.comnih.gov Researchers have developed novel 1H-pyrazole-3-carboxamide derivatives that show potent, nanomolar-level inhibition of FLT3 and its drug-resistant mutants. nih.gov Other pyrazole-containing structures have also been identified as inhibitors of the FLT3-ITD pathway. dntb.gov.ua The development of dual IRAK1/4 and pan-FLT3 kinase inhibitors based on an imidazopyridine scaffold, which may incorporate pyrazole-like motifs, is also underway to combat treatment resistance in AML. researchgate.net

p38 MAPK: A series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were identified as highly selective inhibitors of p38 MAP kinase. X-ray crystallography revealed that a unique hydrogen bond between the inhibitor's exocyclic amine and the threonine 106 residue of the kinase contributes to this selectivity. mdpi.com

CDKs: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation. Pyrazolo[3,4-b]pyridine and N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been synthesized and found to act as potent inhibitors of CDK2 and CDK9. nih.govnih.gov

COX: While primarily associated with inflammation, Cyclooxygenase (COX) enzymes, particularly COX-2, are also targets in cancer therapy. Some pyrazole derivatives function as COX-2 inhibitors, which contributes to their anticancer profile. srrjournals.com

Antimitotic Effects and Tubulin Polymerization Inhibition

Several pyrazole derivatives function as antimitotic agents by interfering with microtubule dynamics, a critical process for cell division.

A series of 3,5-diphenyl-2-pyrazoline derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of colchicine (B1669291). These compounds bind to the colchicine-binding site on tubulin, which disrupts the formation of the mitotic spindle during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase. Similarly, novel N1-methyl pyrazolo[4,3-d]pyrimidines have been designed as inhibitors of tubulin polymerization and also compete for the colchicine binding site. The ability to disrupt microtubule assembly makes these pyrazole derivatives promising candidates for development as antimitotic chemotherapeutic agents.

Modulation of Cellular Responses

Beyond direct enzyme inhibition, pyrazole derivatives modulate various cellular responses to exert their anticancer effects. A primary outcome of their activity is the induction of apoptosis (programmed cell death) and cell cycle arrest.

For example, CDK2 inhibitors with a pyrazole scaffold can reduce the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle. nih.gov This action, along with the inhibition of other kinases, leads to cell cycle arrest, commonly at the G2/M or S phases. nih.govnih.gov Studies on 1-aroyl-3,5-dimethyl-1H-pyrazoles and 3,5-diphenyl-2-pyrazolines have confirmed their ability to induce apoptosis in cancer cells and trigger G2/M phase arrest.

In vitro Efficacy Evaluation (Cell Line Studies)

The anticancer potential of pyrazole derivatives has been extensively validated through in vitro studies across a wide range of human cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC₅₀) to quantify cytotoxic or antiproliferative activity.

For example, compound 9a from a series of pyrazolo[3,4-b]pyridines showed potent activity against the HeLa cervical cancer cell line with an IC₅₀ value comparable to the standard drug doxorubicin. nih.gov Derivatives of 1-aroyl-3,5-dimethyl-1H-pyrazole have demonstrated significant growth inhibition against the K-562 human immortalized myelogenous leukemia cell line. Furthermore, pyrazole-thiadiazole hybrids have been effective against the A549 lung cancer cell line.

Another study on a pyrazolo[3,4-d]pyrimidine derivative showed broad activity and potent kinase inhibition.

In vivo Efficacy Evaluation (Model Organism Studies)

Promising in vitro results have led to the evaluation of pyrazole derivatives in animal models of cancer, demonstrating their potential for therapeutic application.

One study reported that a 3,4-diaryl pyrazole derivative exhibited significant tumor growth inhibitory activity at a low dose (5 mg/kg) in an orthotopic murine mammary tumor model. nih.gov Another pyrazole compound was found to have noteworthy antitumor potential in a xenograft model of HCT-116 colon cancer. nih.gov In the context of AML, imidazopyridine-based inhibitors of IRAK1/4 and FLT3 have shown efficacy superior to approved FLT3 inhibitors in multiple mouse xenograft models. researchgate.net The in vivo biodistribution of a radiolabeled pyrazolone (B3327878) derivative, a potent CDK9 inhibitor, showed a strong targeting capability in solid tumors in animal models.

Anti-Inflammatory and Analgesic Properties

In addition to their anticancer effects, many pyrazole derivatives exhibit significant anti-inflammatory and analgesic (pain-relieving) properties. This dual activity is particularly relevant as inflammation is a key process in the development and progression of many cancers.

Several 1-phenyl-1H-pyrazole derivatives have demonstrated strong anti-inflammatory activity in rat models, such as the carrageenan-induced paw edema test. These compounds, along with others in the same class, also showed considerable analgesic effects in mice. The mechanism for these properties is often linked to the inhibition of cyclooxygenase (COX) enzymes, similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs). srrjournals.com Indeed, the marketed COX-2 inhibitor Celecoxib (B62257) features a pyrazole core.

The evaluation of novel pyrazole-3(5)-carboxylic acid derivatives has also confirmed potent in vivo analgesic and anti-inflammatory activities. Furthermore, the inhibition of p38 MAP kinase by certain pyrazole compounds is a key mechanism for their anti-inflammatory effects, as this kinase is involved in the production of pro-inflammatory cytokines like Interleukin-1 and Tumor Necrosis Factor-alpha. mdpi.com Computational docking studies have also predicted that certain pyrazole derivatives have the potential for good anti-inflammatory properties by binding to anti-inflammatory protein hydrolases.

Targeting Inflammatory Pathways

Derivatives built on the pyrazole framework have been shown to modulate key signaling pathways implicated in the inflammatory response. Research has indicated that certain pyrazole and imidazo-pyrazole compounds can interfere with the phosphorylation of critical signaling proteins such as ERK1/2, AKT, and p38 mitogen-activated protein kinase (p38MAPK). nih.gov The p38MAPK pathway, in particular, is a central regulator of inflammatory cytokine production. The inhibition of p38MAPK phosphorylation has been observed in various cell types, including human platelets and Human Umbilical Vein Endothelial Cells (HUVEC), suggesting a mechanism for the anti-inflammatory effects of these compounds. nih.gov Furthermore, some 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have exhibited potent anti-inflammatory activity, in some cases comparable to the standard drug diclofenac (B195802) sodium. nih.gov

Enzyme Inhibition in Inflammatory Cascades

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of enzymes that catalyze key steps in inflammatory cascades. The pyrazole scaffold is famously present in celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which are mediators of pain and inflammation. eurekaselect.comnih.gov

Beyond COX enzymes, pyrazole derivatives have been investigated as inhibitors of other enzymes in the inflammatory process, such as 15-lipoxygenase (15-LOX). nih.gov For instance, a series of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives were designed and synthesized to act as potent inhibitors of 15-LOX, an enzyme involved in the biosynthesis of leukotrienes, which are also potent inflammatory mediators. nih.gov This demonstrates that the pyrazole core can be adapted to target different enzymatic pathways involved in inflammation.

In vitro and In vivo Assessment

The biological activities of pyrazole derivatives are substantiated through various in vitro and in vivo evaluation methods. In vitro studies are crucial for elucidating mechanisms of action and screening for activity. For example, the anti-inflammatory potential of pyrazole compounds has been assessed using models such as human platelets and Human Umbilical Vein Endothelial Cells (HUVEC), where effects on processes like reactive oxygen species (ROS) production and p38MAPK phosphorylation are measured. nih.gov Antimicrobial activity is frequently determined in vitro by screening compounds against panels of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs). researchgate.net

Following promising in vitro results, compounds may advance to in vivo testing in animal models. Although primarily for assessing antitubercular efficacy, one study subjected a pyrazole compound to an animal tuberculosis efficacy model, where it induced a statistically significant reduction in lung bacterial counts compared to untreated mice, demonstrating the in vivo potential of this class of compounds. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antitubercular)

The pyrazole moiety is a versatile scaffold that has been incorporated into a multitude of compounds exhibiting a wide spectrum of antimicrobial activities. nih.govmdpi.com These activities span antibacterial, antifungal, antiviral, and antitubercular properties, making pyrazole derivatives a subject of intense research in the quest for new anti-infective agents. bohrium.comnih.gov The metabolic stability of the pyrazole nucleus contributes to its utility in developing drugs against various pathogens, including resistant strains. tandfonline.com

Screening Against Pathogenic Microorganisms

Derivatives of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine have been systematically screened against a variety of pathogenic microorganisms, revealing significant antibacterial and antifungal potential. Studies have evaluated these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. japsonline.comresearchgate.netnih.gov Antifungal activity has also been confirmed against species like Candida albicans and Aspergillus niger. nih.govjapsonline.com

The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. For example, certain pyrazole-4-carboxamide derivatives have shown potent activity against S. aureus and fungal strains. japsonline.com Similarly, (3,5-dimethyl-1H-pyrazol-4-yl)-phenyl-diazene derivatives demonstrated strong activity against E. coli and B. cereus. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-4-carboxamide derivative (5i) | S. aureus | 3.12 | japsonline.com |

| Pyrazole-4-carboxamide derivative (5k) | E. coli | 6.25 | japsonline.com |

| Pyrazole-4-carboxamide derivative (5a) | C. albicans | 6.25 | japsonline.com |

| (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene (3b) | E. coli | 100 | researchgate.net |

| (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene (3b) | B. cereus | 80 | researchgate.net |

| Halogenoaminopyrazole (4a) | S. aureus ATCC25923 | 230 | nih.gov |

| Halogenoaminopyrazole (4b) | P. aeruginosa ATCC27853 | 460 | nih.gov |

Antiviral and Anticoronavirus Activity

The antiviral potential of the pyrazole scaffold has been explored against a range of viruses. A notable area of investigation has been against coronaviruses. A recent study synthesized pyrazole derivatives that incorporate a hydroxyquinoline scaffold and tested them against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org The results showed that these compounds exhibited promising antiviral activity, with some demonstrating potent inhibition of SARS-CoV-2 at low concentrations. rsc.org The selectivity index (SI), a ratio of a compound's cytotoxicity to its antiviral activity, indicated their potential as selective antiviral agents. rsc.org

Beyond coronaviruses, pyrazole derivatives have been evaluated against other viruses. For example, a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were tested for activity against herpes simplex virus type-1 (HSV-1). researchgate.net Other research has focused on the activity of pyrazole derivatives against Newcastle disease virus (NDV) and avian influenza virus, highlighting the broad applicability of this chemical class in antiviral drug discovery. nih.govnih.gov

Table 2: Antiviral Activity of Selected Pyrazole-Hydroxyquinoline Derivatives

| Compound | Virus | Cytotoxicity (CC₅₀ in mg/mL) | Antiviral Activity (IC₅₀ in mg/mL) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Pyrazolylhydrazide (Hyd) | SARS-CoV-2 | 0.4913 | 0.054 | 9.09 | rsc.org |

| Pyrazolylhydrazide (Hyd) | MERS-CoV | 0.4913 | 0.23 | 2.1 | rsc.org |

| Pyrazolylhydrazide (Hyd) | HCoV-229E | 0.4913 | 0.0277 | 17.7 | rsc.org |

| Hydrazone (HQ) | SARS-CoV-2 | 0.805 | 0.052 | 15.5 | rsc.org |

| Hydrazone (HQ) | MERS-CoV | 0.805 | 0.302 | 2.7 | rsc.org |

| Hydrazone (HQ) | HCoV-229E | 0.805 | 0.134 | 6.0 | rsc.org |

Antioxidant Activities

Pyrazole derivatives are recognized for their antioxidant properties, which are critical in combating oxidative stress implicated in numerous diseases. nih.govnih.govnih.gov The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the free radical. researchgate.netsemanticscholar.org

A study on N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives, which are structurally very similar to the title compound, demonstrated significant antioxidant activity. researchgate.netresearchgate.net The scavenging activity was found to be concentration-dependent, with some derivatives showing very high radical scavenging rates. researchgate.netresearchgate.net For instance, one derivative exhibited 96.64% scavenging activity at a concentration of 80 mg/mL. researchgate.netresearchgate.net The antioxidant effect is often attributed to the electron-donating nature of substituents on the pyrazole ring. researchgate.net Other assays, such as hydroxyl radical and nitric oxide scavenging methods, have also been used to confirm the antioxidant potential of various pyrazole-based compounds. semanticscholar.org

Table 3: DPPH Radical Scavenging Activity of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine Derivatives

| Compound Derivative | Concentration (mg/mL) | Scavenging Activity (%) | Reference |

|---|---|---|---|

| Compound 8 | 80 | 96.64 | researchgate.netresearchgate.net |

| IC₅₀ | 28.11 | researchgate.net | |

| Compound 1 | 80 | 77.31 | researchgate.netresearchgate.net |

| IC₅₀ | 27.51 | researchgate.net | |

| Compound 10 | 80 | 71.71 | researchgate.netresearchgate.net |